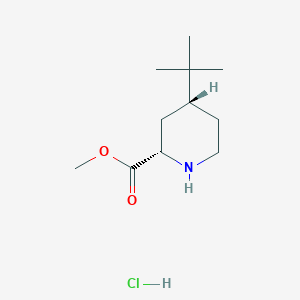
N-(1-(チアゾール-2-イル)ピロリジン-3-イル)シンナムアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring, a pyrrolidine ring, and a cinnamamide moiety, which contribute to its unique chemical properties and biological activities.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an anticonvulsant agent, with studies indicating its efficacy in seizure models.
Materials Science:
作用機序
Target of action
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs . Similarly, pyrrolidine is a common scaffold in many drugs used for the treatment of human diseases .
Mode of action
Thiazole-containing compounds often work by interacting with biochemical pathways and enzymes or stimulating/blocking receptors in biological systems . Pyrrolidine-containing compounds also have diverse modes of action, depending on their specific structure and target .
Biochemical pathways
Without specific information on “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide”, it’s hard to say which biochemical pathways it affects. Thiazole and pyrrolidine derivatives have been found to impact a wide range of biochemical pathways .
Pharmacokinetics
The physicochemical properties of thiazole and pyrrolidine rings can influence the pharmacokinetics of compounds that contain them .
Result of action
Thiazole and pyrrolidine derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, and antineoplastic effects .
Action environment
The structure and properties of thiazole and pyrrolidine rings can influence how compounds that contain them interact with their environment .
生化学分析
Biochemical Properties
Thiazole-based compounds have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino alcohols or amino acids under basic conditions.
Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Formation of the Cinnamamide Moiety: The cinnamamide moiety is introduced through the reaction of cinnamic acid with an amine derivative of the coupled thiazole-pyrrolidine intermediate under dehydrating conditions.
Industrial Production Methods
Industrial production of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
類似化合物との比較
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide can be compared with other similar compounds to highlight its uniqueness:
N-(thiazol-2-yl)pyrrolidin-2-one: This compound shares the thiazole and pyrrolidine rings but lacks the cinnamamide moiety, resulting in different biological activities.
N-(benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide: This compound features a benzo[d]thiazole ring instead of a thiazole ring, leading to variations in its pharmacological properties.
N-(thiazol-2-yl)isoindoline-1,3-dione: This compound contains an isoindoline-1,3-dione moiety, which imparts distinct chemical and biological characteristics.
By comparing these compounds, it becomes evident that the unique combination of the thiazole, pyrrolidine, and cinnamamide moieties in N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide contributes to its distinct chemical properties and diverse biological activities.
特性
IUPAC Name |
(E)-3-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-15(7-6-13-4-2-1-3-5-13)18-14-8-10-19(12-14)16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2,(H,18,20)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITONXOCSZWULT-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)

![N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2357879.png)





![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)
![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)


![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
